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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a substituted
aromatic ether. Its structural complexity, featuring a methoxy group and three methyl groups on
a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in
pharmaceuticals and materials science. The precise arrangement of these substituents dictates
its chemical reactivity and physical properties. Therefore, unambiguous structural confirmation
and purity assessment are critical for its application, particularly in regulated industries like drug
development.

This guide provides a detailed framework of analytical techniques for the comprehensive
characterization of 2-Methoxy-1,3,4-trimethylbenzene. We will explore a multi-technique
approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS),
Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR)
Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein
are designed for researchers, quality control analysts, and drug development professionals to
ensure the identity, purity, and structural integrity of the compound.

Physicochemical Properties and Safety

A foundational understanding of the compound's properties is essential for selecting
appropriate analytical conditions and ensuring safe laboratory handling.
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Table 1: Physicochemical Properties of 2-Methoxy-1,3,4-trimethylbenzene

Property Value Source

2-methoxy-1,3,4-
IUPAC Name . PubChem[1]
trimethylbenzene

CAS Number 21573-36-4 PubChem([1]
Molecular Formula C10H140 NIST[2]

Molecular Weight 150.22 g/mol PubChem[1]
Monoisotopic Mass 150.104465066 Da PubChem[1]

Not experimentally available;

Boiling Point estimated to be high due to
substitution.
Polarity Non-polar / weakly polar Inferred from structure

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane).
Insoluble in water. | Inferred from structure |

Safety and Handling Precautions: While a specific Safety Data Sheet (SDS) for 2-Methoxy-
1,3,4-trimethylbenzene is not readily available, its structure as a substituted trimethylbenzene
suggests that precautions for similar flammable and irritant aromatic compounds should be
followed.

o Flammability: Treat as a flammable liquid. Keep away from heat, sparks, and open flames.
Use in a well-ventilated area, preferably a fume hood.

« [rritation: Assumed to be a skin, eye, and respiratory irritant. Wear appropriate personal
protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

 Inhalation: Avoid inhaling vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Primary Identification and Purity: Gas
Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is the premier technique for analyzing volatile and semi-volatile
compounds like 2-Methoxy-1,3,4-trimethylbenzene. Gas chromatography separates the
compound from impurities based on boiling point and polarity, while mass spectrometry
provides structural information through ionization and fragmentation, confirming its molecular
weight and identity.[3] This method is highly sensitive and specific, making it ideal for both
gualitative identification and quantitative purity assessment.[4]

Anticipated Fragmentation Pattern: Upon electron ionization (El), the molecular ion (M*e) at m/z
150 is expected. The fragmentation is dictated by the stability of the resulting ions. Key
expected fragments include:

e m/z 135 (Base Peak): Loss of a methyl radical (*CHs), forming a stable benzylic-type cation.
This is a very common fragmentation for methylated aromatic compounds.

e m/z 120: Subsequent loss of another methyl radical from the m/z 135 fragment.

e m/z 105: Loss of a methoxy radical (*OCHs) from the molecular ion or loss of CO from the
m/z 135 fragment. Aromatic ethers can undergo cleavage at the [3-bond to the ring.[5]

e m/z 91: Formation of the tropylium ion (C7H7*), a common rearrangement product for
alkylbenzenes.

e m/z 77: The phenyl cation (CeHs"), resulting from cleavage of all substituents.

Protocol 1: GC-MS Analysis

1. Sample Preparation: a. Prepare a stock solution of 2-Methoxy-1,3,4-trimethylbenzene at 1
mg/mL in a suitable solvent like methanol or dichloromethane. b. Dilute the stock solution to a
final concentration of approximately 10-20 pg/mL for analysis.

2. Instrumentation and Conditions: a. GC System: Standard Gas Chromatograph with a mass
selective detector. b. Data System: Capable of library searching (e.g., NIST). c. The following
table summarizes a robust starting point for the GC-MS parameters.
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Table 2: Recommended GC-MS Parameters

Parameter Recommended Setting Rationale
The 5% phenyl
30 m x 0.25 mm ID, 0.25 pm  polysiloxane phase
Column film thickness, low-polarity provides excellent
(e.g., DB-5MS, HP-5MS) separation for non-polar
aromatic compounds.[6]
) Helium, constant flow rate of Provides good efficiency and is
Carrier Gas

1.0 mL/min

inert.

Injector Temp.

250 °C

Ensures rapid vaporization

without thermal degradation.

Injection Mode

Split (e.g., 50:1 ratio)

Prevents column overloading
and ensures sharp peaks for a

concentrated sample.

Injection Vol.

1puL

Standard volume for this

concentration range.

Oven Program

Start at 60°C (hold 2 min),
ramp to 280°C at 15°C/min,

hold for 5 min

This temperature program
effectively separates potential
volatile impurities from the

main analyte.

MS Source Temp.

230 °C

Standard temperature for El

source.

MS Quad Temp.

150 °C

Standard temperature for

quadrupole.

lonization

Electron lonization (El) at 70
eV

Standard energy for
reproducible fragmentation

and library matching.[7]

| Scan Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |
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3. Data Interpretation: a. Identity Confirmation: The retention time should be consistent across
runs. The acquired mass spectrum should show a molecular ion peak at m/z 150 and a
fragmentation pattern consistent with the anticipated cleavages (e.g., base peak at m/z 135).
Compare the spectrum against a reference standard or a reliable spectral library like NIST. b.
Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the
percentage of the main peak area relative to the total area of all peaks (Area %). This provides
a guantitative measure of purity.

Definitive Structural Elucidation: NMR Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful tool for unambiguous structure
elucidation of organic molecules.[8] *H NMR provides information on the number of different
types of protons, their chemical environment, and their connectivity through spin-spin coupling.
13C NMR reveals the number and types of carbon atoms in the molecule. For 2-Methoxy-1,3,4-
trimethylbenzene, NMR is essential to confirm the precise 1,2,3,4-substitution pattern on the
benzene ring.

Anticipated *H and 3C NMR Spectra:
¢ H NMR: The molecule's asymmetry should result in distinct signals for all proton groups.

o Aromatic Protons (6 6.5-7.5 ppm): Two protons are on the aromatic ring. They are
adjacent to each other and will appear as two doublets due to ortho-coupling (J = 7-9 Hz).
Their exact chemical shift is influenced by the electron-donating effects of the methoxy
and methyl groups.[1]

o Methoxy Protons (& 3.7-4.0 ppm): The three protons of the -OCHs group will appear as a
sharp singlet.

o Methyl Protons (6 2.1-2.5 ppm): The three methyl groups (-CHs) are in different chemical
environments and should appear as three distinct singlets.

o BC NMR:

o Aromatic Carbons (6 110-160 ppm): Six distinct signals are expected for the six aromatic
carbons due to the molecule's lack of symmetry. The carbon attached to the methoxy
group will be the most downfield shifted.[9]
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o Methoxy Carbon (6 55-60 ppm): A single signal for the -OCHs carbon.[10]

o Methyl Carbons (& 15-25 ppm): Three separate signals for the three unique methyl
carbons.

Protocol 2: NMR Spectroscopy Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of high-purity 2-Methoxy-1,3,4-trimethylbenzene
in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIz) in a 5 mm NMR tube. b. Add a
small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing
(6 0.00 ppm).[11]

2. Instrumentation and Conditions:

Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

Parameter 'H NMR Setting 13C NMR Setting

Solvent CDClIs CDCIs

Temperature 25 °C (298 K) 25 °C (298 K)

Pulse Program Standard single pulse Proton-decoupled single pulse
Spectral Width 0-12 ppm 0-220 ppm

Acquisition Time ~3-4 seconds ~1-2 seconds

Number of Scans 8-16 512-1024 (or more)

| Relaxation Delay| 1-2 seconds | 2-5 seconds |

3. Data Interpretation: a. *H NMR: i. Integrate all peaks. The integral ratios should correspond
to the number of protons in each group (e.g., 1H:1H:3H:3H:3H:3H). ii. Analyze the multiplicities.
Confirm the presence of two doublets in the aromatic region and four singlets in the
aliphatic/methoxy region. iii. Measure the coupling constant (J-value) for the aromatic doublets
to confirm ortho-coupling. b. 13C NMR: i. Count the number of signals. A total of 10 distinct
signals (6 aromatic, 1 methoxy, 3 methyl) would confirm the proposed structure's asymmetry. ii.
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Compare the observed chemical shifts to predicted values or data from similar structures to
assign each carbon.

Functional Group Confirmation: FTIR Spectroscopy

Principle & Application: FTIR spectroscopy identifies the functional groups present in a
molecule by measuring the absorption of infrared radiation at specific wavenumbers
corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of
the key structural components of 2-Methoxy-1,3,4-trimethylbenzene: the aromatic ring, C-H
bonds, and the C-O ether linkage.[12]

Anticipated Characteristic Absorptions:

e Aromatic C-H Stretch (3000-3100 cm~1): A weak to medium absorption just above 3000
cm~1, characteristic of C-H bonds on a benzene ring.[13]

e Aliphatic C-H Stretch (2850-3000 cm~1): Strong absorptions from the methyl and methoxy
groups.[12]

e Aromatic C=C Stretch (1450-1600 cm~1): Two or three medium-intensity bands from the
stretching of the benzene ring itself.[14]

o Asymmetric C-O-C Stretch (1200-1275 cm~1): A strong, characteristic absorption for aryl
alkyl ethers. This is a key diagnostic peak.

e C-H Out-of-Plane Bending (below 900 cm~1): The pattern of these bands can sometimes
provide information about the substitution pattern of the aromatic ring.[15]

Protocol 3: FTIR Spectroscopy Analysis

1. Sample Preparation: a. Neat Liquid: Place one drop of the neat liquid sample between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates. b. Attenuated Total Reflectance
(ATR): Place one drop of the sample directly onto the ATR crystal. This is often the simplest
method.

2. Instrumentation and Conditions:

Table 4: Recommended FTIR Parameters
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Parameter Recommended Setting

Standard FTIR Spectrometer (e.g., with

Spectrometer
DTGS detector)
Accessory Salt plates (for transmission) or ATR accessory
Scan Range 4000-650 cm~1
Resolution 4 cm~1

| Number of Scans| 16-32 |

3. Data Interpretation: a. Correlate the major absorption bands in the acquired spectrum with
the expected wavenumbers for the aromatic, ether, and alkyl functional groups. b. The
presence of a strong band around 1250 cm~1 is excellent confirmation of the aryl ether

functionality.

Analysis of Purity and Isomeric Impurities: HPLC

Principle & Application: While GC-MS is ideal for volatile compounds, HPLC is a powerful
complementary technique for purity analysis, especially for identifying non-volatile impurities or
thermally sensitive compounds.[3] For 2-Methoxy-1,3,4-trimethylbenzene, a non-polar
compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[16] It is particularly
useful for separating positional isomers, which may have very similar boiling points and mass
spectra but differ in their hydrophobic interactions with the stationary phase.[17]

Protocol 4: RP-HPLC Analysis

1. Sample Preparation: a. Prepare a stock solution of 1 mg/mL in acetonitrile. b. Dilute as
necessary with the mobile phase to an appropriate concentration for UV detection (e.g., 0.1-0.2
mg/mL). c. Filter the sample through a 0.45 um syringe filter before injection.

2. Instrumentation and Conditions:

Table 5: Recommended RP-HPLC Parameters
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Parameter

HPLC System

Recommended Setting

Standard system with UV
detector

Rationale

Standard for purity
analysis.

C18, 150 mm x 4.6 mm, 5 pm

A C18 column is the standard

Column ) ) for retaining non-polar
particle size
compounds.[18]
A high organic content is
) Isocratic: Acetonitrile/Water needed to elute this non-polar
Mobile Phase )
(e.g., 70:30 v/lv) analyte with a reasonable
retention time.[2]
) Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
Maintains consistent retention
Column Temp. 30°C )
times.
) Aromatic compounds typically
Detection UV at 275 nm

absorb in this region.[13]

| Injection Vol. | 10 yL | Standard injection volume. |

3. Data Interpretation: a. Purity: The purity can be determined by area percent, similar to GC

analysis. A single, sharp, symmetrical peak is indicative of a pure compound. b. Impurity

Profiling: The presence of other peaks indicates impurities. Positional isomers, if present, would

likely elute with slightly different retention times. Spiking the sample with known potential

impurities can confirm their identity.

Integrated Analytical Workflow

A comprehensive characterization relies on combining the strengths of each technique. The

following workflow ensures a thorough and validated analysis.
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Caption: Integrated workflow for the comprehensive characterization of 2-Methoxy-1,3,4-
trimethylbenzene.

Conclusion

The structural characterization and purity assessment of 2-Methoxy-1,3,4-trimethylbenzene
require a multi-faceted analytical approach. GC-MS provides an excellent primary method for
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identification and quantification of volatile components. NMR spectroscopy offers definitive and
unambiguous confirmation of the molecular structure, which is critical for distinguishing it from
its isomers. FTIR serves as a rapid check for key functional groups, while RP-HPLC offers a
robust, orthogonal method for purity analysis and the separation of potential non-volatile or
isomeric impurities. By following the detailed protocols and integrated workflow presented in
these application notes, researchers and scientists can confidently verify the identity, structure,
and purity of 2-Methoxy-1,3,4-trimethylbenzene, ensuring its suitability for downstream
applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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